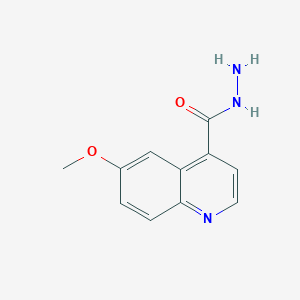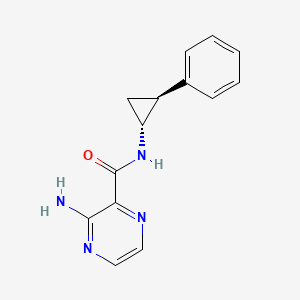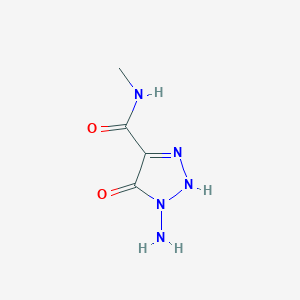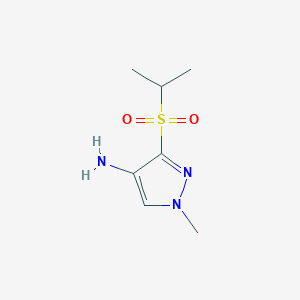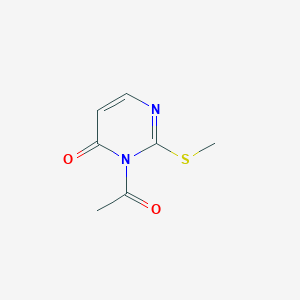
3-acetyl-2-(methylthio)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with an acetyl group at the 3-position and a methylthio group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-(methylthio)pyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the reaction of 2-methylthio-4(3H)-pyrimidinone with acetic anhydride under reflux conditions. The reaction typically proceeds as follows:
- Dissolve 2-methylthio-4(3H)-pyrimidinone in an appropriate solvent such as acetic acid.
- Add acetic anhydride to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
3-acetyl-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride reagents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
科学的研究の応用
3-acetyl-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-based pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-acetyl-2-(methylthio)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors involved in pyrimidine metabolism. The acetyl and methylthio groups can influence the compound’s binding affinity and specificity towards its molecular targets.
類似化合物との比較
Similar Compounds
2-methylthio-4(3H)-pyrimidinone: Lacks the acetyl group at the 3-position.
3-acetyl-4(3H)-pyrimidinone: Lacks the methylthio group at the 2-position.
2-methylthio-3-ethylpyrimidin-4(3H)-one: Contains an ethyl group instead of an acetyl group at the 3-position.
Uniqueness
3-acetyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of both the acetyl and methylthio groups, which can impart distinct chemical and biological properties
特性
分子式 |
C7H8N2O2S |
|---|---|
分子量 |
184.22 g/mol |
IUPAC名 |
3-acetyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C7H8N2O2S/c1-5(10)9-6(11)3-4-8-7(9)12-2/h3-4H,1-2H3 |
InChIキー |
QBUSCQHHKDUVBB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(=O)C=CN=C1SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


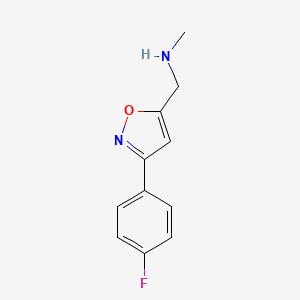

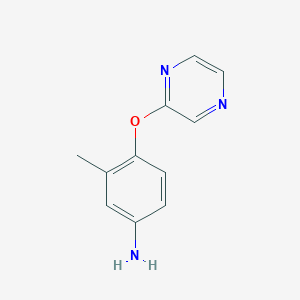
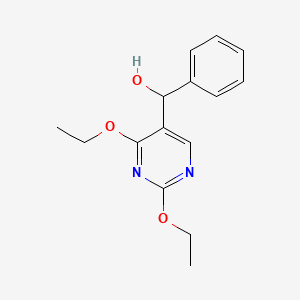
![2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13111506.png)



![(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol](/img/structure/B13111530.png)
